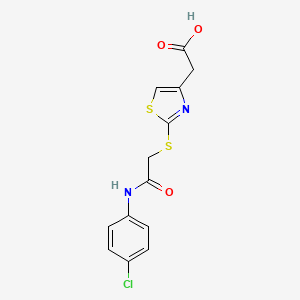![molecular formula C23H24N2O4 B6532922 1-{2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethyl}piperidine-4-carboxamide CAS No. 904008-71-5](/img/structure/B6532922.png)
1-{2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethyl}piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethyl}piperidine-4-carboxamide is an organic compound belonging to the class of chromenone derivatives. This compound exhibits significant biological and pharmacological activities, making it a subject of intense research interest.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethyl}piperidine-4-carboxamide typically involves the following steps:
Formation of Chromenone Core: The reaction begins with the formation of the chromenone core by condensation of salicylaldehyde and phenyl acetic acid in the presence of a base.
Etherification Reaction: The chromenone core undergoes an etherification reaction with 2-bromoethanol to form 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethanol.
Carboxamidation: The final step involves the reaction of 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethanol with piperidine-4-carboxylic acid in the presence of a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) to form the desired compound.
Industrial Production Methods
The industrial production methods are scaled-up versions of laboratory synthesis. Large-scale production usually involves:
High-yield reaction conditions optimized for bulk synthesis.
Utilization of continuous flow reactors to ensure consistent product quality and yield.
Stringent purification processes to obtain highly pure this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The chromenone core can undergo oxidation reactions with oxidizing agents such as potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the keto group in the chromenone core using reducing agents like sodium borohydride yields the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially with halogenated compounds.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling reagents: EDCI, DCC (N,N'-Dicyclohexylcarbodiimide).
Major Products
Oxidation products such as carboxylic acids.
Reduction products such as alcohol derivatives.
Substitution products depending on the nucleophiles used.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications across various scientific fields:
Chemistry
Used as a precursor in the synthesis of other complex organic molecules.
Applied in studies of reaction mechanisms and chemical kinetics.
Biology
Studied for its potential as a pharmacological agent with anti-inflammatory and antioxidant properties.
Used in bioassays to study enzyme inhibition and receptor binding activities.
Medicine
Investigated as a lead compound in drug discovery for the treatment of diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Explored for its antimicrobial activity against various bacterial and fungal pathogens.
Industry
Utilized in the development of materials with specific optical properties for use in electronic devices.
Employed in the synthesis of novel polymers and copolymers with unique physical and chemical characteristics.
Wirkmechanismus
The mechanism of action of 1-{2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethyl}piperidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets key enzymes and receptors involved in cellular signaling pathways, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates pathways involved in inflammation, oxidative stress, and apoptosis, leading to therapeutic effects in various disease models.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin derivatives: Compounds such as 7-hydroxy-4-methylcoumarin and 6,7-dihydroxycoumarin share similar chromenone structures and exhibit comparable biological activities.
Benzopyran derivatives: Compounds like 2H-chromen-2-one and 4H-chromen-4-one also share structural similarities and are used in similar pharmacological studies.
Uniqueness
1-{2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethyl}piperidine-4-carboxamide is unique due to:
Its combined structural features of both chromenone and piperidine moieties, providing a broad spectrum of biological activities.
Its ability to act on multiple molecular targets, offering potential for multi-faceted therapeutic applications.
Eigenschaften
IUPAC Name |
1-[2-(2-oxo-3-phenylchromen-7-yl)oxyethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c24-22(26)17-8-10-25(11-9-17)12-13-28-19-7-6-18-14-20(16-4-2-1-3-5-16)23(27)29-21(18)15-19/h1-7,14-15,17H,8-13H2,(H2,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIQRTIPXZFIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B6532849.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B6532856.png)
![ethyl 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate](/img/structure/B6532858.png)
![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide](/img/structure/B6532861.png)
![ethyl 4-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate](/img/structure/B6532871.png)
![{2-[(4-Methylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B6532880.png)
![2-(2-{[(4-bromophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetic acid](/img/structure/B6532882.png)

![(2Z)-2-[(furan-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6532888.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)propanamide](/img/structure/B6532897.png)
![methyl 4-{[(2Z)-6-hydroxy-4-methyl-7-[(morpholin-4-yl)methyl]-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate](/img/structure/B6532904.png)
![7-[2-(4-methylpiperidin-1-yl)ethoxy]-3-phenyl-4H-chromen-4-one](/img/structure/B6532914.png)
![N-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-methylbutanamide](/img/structure/B6532932.png)
![N-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-methylpropanamide](/img/structure/B6532936.png)
